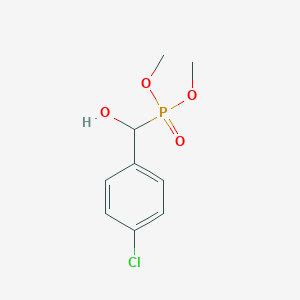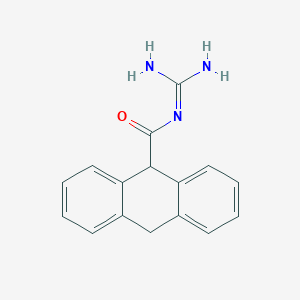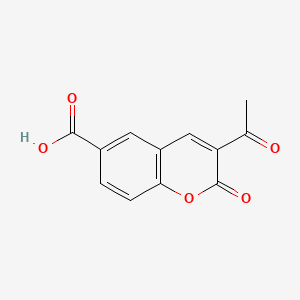
2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo- is a chemical compound belonging to the benzopyran family Benzopyrans are a class of organic compounds that contain a fused benzene and pyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo- typically involves the condensation of salicylaldehyde with ethyl acetoacetate, followed by cyclization and subsequent acetylation. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .
科学的研究の応用
2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
作用機序
The mechanism of action of 2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo- involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Coumarin: Another benzopyran derivative known for its anticoagulant properties.
Warfarin: A well-known anticoagulant that is structurally related to coumarin.
Dicoumarol: A naturally occurring anticoagulant that also belongs to the benzopyran family
Uniqueness
2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetyl and oxo groups make it a versatile intermediate for various synthetic applications, and its potential biological activities make it a compound of interest for medicinal research .
特性
CAS番号 |
6468-73-1 |
|---|---|
分子式 |
C12H8O5 |
分子量 |
232.19 g/mol |
IUPAC名 |
3-acetyl-2-oxochromene-6-carboxylic acid |
InChI |
InChI=1S/C12H8O5/c1-6(13)9-5-8-4-7(11(14)15)2-3-10(8)17-12(9)16/h2-5H,1H3,(H,14,15) |
InChIキー |
YZYOZBNENKHAAN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C=CC(=C2)C(=O)O)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14738733.png)

![Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester](/img/structure/B14738742.png)
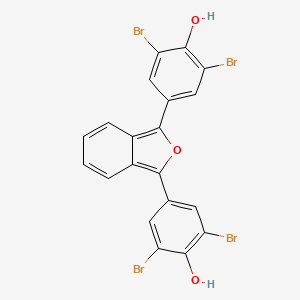
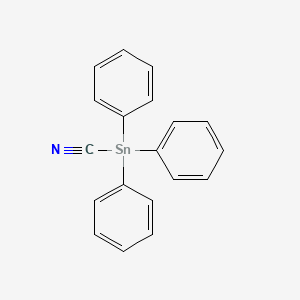

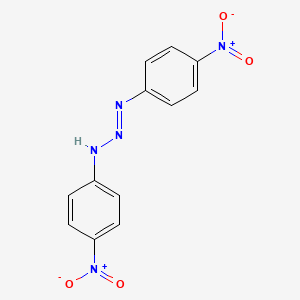
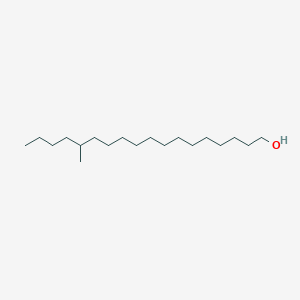
![1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane](/img/structure/B14738805.png)
![hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid](/img/structure/B14738810.png)

![2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid](/img/structure/B14738829.png)
